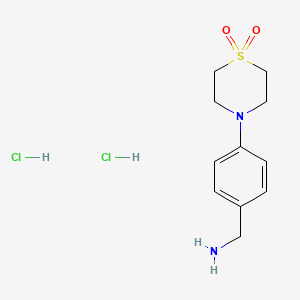
4-(1,1-Dioxido-4-thiomorpholinyl)benzenemethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2S and a molecular weight of 327.27 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and an aminomethylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with thiomorpholine-1,1-dioxide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride include:
- 4-(aminomethyl)phenyl derivatives
- Thiomorpholine-1,1-dioxide derivatives
Uniqueness
The uniqueness of 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H18Cl2N2O2S |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13;;/h1-4H,5-9,12H2;2*1H |
Clave InChI |
WNGWZDXHLKYLKH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















